(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
The compound (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a structurally complex molecule featuring a bipiperidine scaffold substituted with a 2-fluorophenoxy group and a methanone-linked 3-methoxy-1-methylpyrazole moiety.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3/c1-25-15-18(21(24-25)29-2)22(28)27-11-7-16(8-12-27)26-13-9-17(10-14-26)30-20-6-4-3-5-19(20)23/h3-6,15-17H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICANWCUDCJNUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound features a bipiperidine core, which is often associated with various biological activities, and is substituted with a fluorophenoxy group and a pyrazole moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and other therapeutic areas.
In Vitro Studies
In vitro studies have indicated that compounds with similar structural features can act as selective ligands for various receptors. For example:
- Vesicular Acetylcholine Transporter (VAChT) : Compounds structurally related to bipiperidine derivatives have demonstrated high affinity for VAChT, which is crucial for cholinergic signaling in the CNS. A study reported a compound with a Ki value of 11.4 nM for VAChT, showcasing the potential for this class of compounds to modulate cholinergic activity .
- σ Receptors : Research has shown that certain bipiperidine derivatives exhibit high selectivity for σ1 receptors over σ2 receptors, which are implicated in neuroprotection and modulation of pain pathways. For instance, a related compound displayed Ki values ranging from 0.48 nM to 59.6 nM for σ1 receptor binding .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone may enhance its selectivity and potency against specific biological targets compared to other similar compounds. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | mGluR5 antagonist |
| 4-(2-Fluorophenoxy)phenethylamine | Similar phenoxy substitution | Neurotransmitter modulation |
| 1-(Thiophen-2-yl)-piperazine | Features a piperazine ring | Antidepressant properties |
Case Studies
Several case studies have explored the biological activity of structurally similar compounds:
- Neuroprotective Effects : A study examined a bipiperidine derivative's ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.
- Antidepressant Properties : Another investigation highlighted the antidepressant-like effects of related compounds in animal models, suggesting that modifications to the bipiperidine structure could enhance efficacy in treating mood disorders.
Scientific Research Applications
Research indicates that this compound may exhibit several pharmacological effects based on its structure:
Neuropharmacological Applications
- Vesicular Acetylcholine Transporter (VAChT) Modulation : Similar bipiperidine derivatives have shown high affinity for VAChT, which is crucial for cholinergic signaling in the central nervous system (CNS). For instance, a related compound demonstrated a Ki value of 11.4 nM for VAChT, indicating potential for modulating cholinergic activity.
- Sigma Receptor Interaction : Certain derivatives exhibit selectivity for sigma receptors, particularly σ1 receptors, which are implicated in neuroprotection and pain modulation. A study noted Ki values ranging from 0.48 nM to 59.6 nM for σ1 receptor binding.
Antidepressant Properties
- The compound's structural similarities to known antidepressants suggest potential efficacy in treating mood disorders. Case studies have highlighted its ability to produce antidepressant-like effects in animal models, indicating that modifications to the bipiperidine structure could enhance therapeutic outcomes.
Neuroprotective Effects
- Several studies have investigated the neuroprotective properties of structurally related compounds. For example, a bipiperidine derivative was shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | mGluR5 antagonist |
| 4-(2-Fluorophenoxy)phenethylamine | Similar phenoxy substitution | Neurotransmitter modulation |
| 1-(Thiophen-2-yl)-piperazine | Features a piperazine ring | Antidepressant properties |
Neuroprotective Effects
A study examined the protective effects of a bipiperidine derivative against neuronal cell death caused by oxidative stress. This research underlines the potential for developing therapies aimed at neurodegenerative conditions through structural modifications of similar compounds.
Antidepressant Properties
Another investigation focused on the antidepressant-like effects observed in animal models treated with related compounds. The findings suggest that specific structural features enhance efficacy in mood disorder treatments.
Chemical Reactions Analysis
Functionalization of the Bipiperidinyl Moiety
The bipiperidinyl fragment undergoes alkylation and substitution reactions :
-
Introduction of 2-Fluorophenoxy Group : Achieved via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, displacing a hydroxyl or halide group on the piperidine ring .
-
N-Alkylation : The tertiary amine reacts with alkyl halides (e.g., methyl iodide) under basic conditions (KCO) to form quaternary ammonium salts .
Example Reaction Pathway
Pyrazole Ring Reactivity
The 3-methoxy-1-methylpyrazole moiety participates in:
-
Demethylation : Cleavage of the methoxy group using BBr in CHCl at −78°C yields a hydroxylated pyrazole derivative .
-
Electrophilic Substitution : The pyrazole’s C-5 position undergoes nitration or halogenation under acidic conditions (HNO/HSO or Cl/FeCl) .
Stability Note : The methyl group at N-1 is resistant to oxidation under standard conditions .
Degradation Pathways
-
Hydrolysis : The methanone group is susceptible to hydrolysis in strongly acidic (HCl/HO) or basic (NaOH/EtOH) media, yielding carboxylic acid and amine fragments .
-
Oxidative Degradation : Exposure to HO/Fe induces radical-mediated cleavage of the bipiperidinyl chain.
Cross-Coupling Reactions
The fluorophenoxy group enables Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh) as a catalyst .
Example :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motif Analysis
The compound’s key structural elements include:
- Bipiperidine core : Common in GPCR-targeting drugs (e.g., antipsychotics).
- 2-Fluorophenoxy substituent: Enhances lipophilicity and metabolic stability.
- Pyrazole-methanone group: Found in kinase inhibitors (e.g., JAK/STAT pathway modulators).
Table 1: Structural Comparison with Analogous Compounds
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The fluorine atom may mitigate oxidative metabolism, as seen in fluorinated analogs of CNS drugs .
- Hydrogen Bonding: The pyrazole’s methoxy group and bipiperidine’s amine could serve as H-bond donors/acceptors, influencing target engagement .
Similarity Coefficient Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound would likely exhibit moderate similarity (~0.4–0.6) to kinase inhibitors with pyrazole motifs and higher similarity (>0.7) to bipiperidine-containing GPCR ligands. However, exact values require experimental fingerprint generation .
Crystallographic and Conformational Insights
The bipiperidine’s chair conformation and pyrazole’s planarity would likely be conserved, as observed in similar methanone derivatives .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of solvents (e.g., n-hexane/EtOAC mixtures for purification) and reaction conditions (e.g., temperature, stoichiometry). Post-synthesis purification via column chromatography and verification using HPLC (e.g., 95% purity at 254 nm) and NMR (¹H/¹³C) are critical. Elemental analysis discrepancies (e.g., observed vs. calculated carbon content) should prompt re-evaluation of reaction intermediates .
Q. Which analytical techniques are most effective for confirming structural integrity?
Methodological Answer: A combination of ¹H-NMR (to map proton environments, such as fluorophenoxy or bipiperidinyl groups), ¹³C-NMR (to confirm carbonyl and aromatic carbons), and HPLC (for purity assessment) is essential. Mass spectrometry (not explicitly mentioned but inferred) can validate molecular weight. Cross-referencing with synthetic intermediates (e.g., methoxy-pyrazole precursors) ensures structural fidelity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: Adhere to PPE guidelines (gloves, lab coats), use fume hoods for synthesis steps, and follow waste disposal protocols for fluorinated/organic residues. Safety Data Sheets (SDS) for structurally similar piperidine/pyrazole derivatives recommend avoiding inhalation and skin contact, with emergency measures like rinsing eyes with water for 15 minutes .
Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?
Methodological Answer: Conduct solubility profiling in polar (e.g., DMSO, ethanol) and non-polar solvents, followed by UV-Vis or HPLC monitoring of degradation over time. Adjust pH buffers (e.g., 1–13 range) to identify stability thresholds. For fluorinated analogs, stability in acidic/basic media is often linked to electron-withdrawing substituents .
Q. What preliminary assays are recommended to screen for biological activity?
Methodological Answer: Start with in vitro enzyme inhibition assays (e.g., kinase or receptor-binding studies) using fluorometric/colorimetric readouts. Antimicrobial activity can be tested via broth microdilution (MIC determination), referencing hydrazone derivative protocols with modifications for fluorophenoxy groups .
Advanced Research Questions
Q. How can researchers systematically investigate structure-activity relationships (SAR) of derivatives to identify pharmacophoric features?
Methodological Answer: Synthesize analogs with substitutions at the fluorophenoxy (e.g., Cl, OCH₃) or methoxy-pyrazole positions. Use molecular docking to predict binding affinities (e.g., targeting GPCRs or kinases) and validate via IC₅₀ assays. Cross-correlate with bioactivity data from antimicrobial or cytotoxicity studies .
Q. What strategies resolve contradictory bioactivity data observed across different assays?
Methodological Answer: Standardize assay conditions (e.g., cell line viability, incubation time) and verify compound purity via HPLC. Perform dose-response curves in triplicate. If discrepancies persist, evaluate off-target effects using proteome-wide profiling or transcriptomic analysis. Link findings to theoretical frameworks (e.g., receptor occupancy vs. downstream signaling) .
Q. What methodologies assess environmental stability and degradation pathways in aquatic systems?
Methodological Answer: Conduct OECD 301/302 guideline-compliant biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to identify degradation products (e.g., hydrolyzed bipiperidinyl or fluorophenol fragments). Environmental fate modeling (e.g., EPI Suite) predicts bioaccumulation potential .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
Methodological Answer: Employ in silico tools like SwissADME for CYP450 metabolism predictions and ProTox-II for toxicity profiling (e.g., hepatotoxicity). Validate with in vitro microsomal assays (e.g., human liver microsomes) and compare with structurally related benzodiazepines .
Q. How does a conceptual framework guide mechanistic studies of this compound’s action?
Methodological Answer: Anchor research to a receptor theory (e.g., allosteric modulation of neurotransmitter receptors) or signaling pathway (e.g., MAPK/ERK). Design experiments to test hypotheses derived from the framework, such as CRISPR-edited cell lines or knock-out models to isolate target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
